molecular formula C7H12ClNO B174213 2-chloro-N-cyclopentylacetamide CAS No. 125674-23-9

2-chloro-N-cyclopentylacetamide

Cat. No. B174213
M. Wt: 161.63 g/mol
InChI Key: SQWLIYWNXLKVGA-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentylacetamide is a chemical compound with the CAS Number: 125674-23-9 . It has a molecular weight of 161.63 and its IUPAC name is 2-chloro-N-cyclopentylacetamide . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-chloro-N-cyclopentylacetamide is 1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-chloro-N-cyclopentylacetamide is a powder that is typically stored at room temperature .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

2-Chloro-N-cyclopentylacetamide serves as a precursor in the synthesis of various heterocyclic compounds. For instance, the preparation of 2-chloro-N-p-tolylacetamide from p-aminotoluene and chloro acetyl chloride leads to the formation of compounds that further react to produce Schiff bases and β-lactam derivatives. These derivatives are important in the pharmaceutical industry for their potential medicinal properties (Shaaban, 2017).

2. Key Intermediate in Insecticide Synthesis

Another application involves its derivative, 2-Chloro-5-chloromethylpyridine, which is a key intermediate in the synthesis of certain insecticides like imidacloprid and acetamiprid. An effective synthetic method has been developed for this compound, showcasing its relevance in agricultural chemical industries (Qiu Ji-ping, 2007).

3. Reactant in Chloroacetonitrile and N,2-Dichloroacetamide Formation

In water treatment, the reaction of chloroacetaldehyde and monochloramine, related to 2-chloro-N-cyclopentylacetamide, can lead to the formation of chloroacetonitrile and N,2-dichloroacetamide. These compounds are relevant as disinfection byproducts in water treatment processes, with implications for human health and environmental safety (Kimura, Komaki, Plewa, & Mariñas, 2013).

4. Anticancer Agent Synthesis

This compound is also involved in the synthesis of anticancer agents. For instance, chloroamidation of olefins using a novel reagent system can produce 2-chloro-1-acetamido sugars, which show promise as anticancer agents against certain cell lines (Rawal, Kumar, Tawar, & Vankar, 2007).

5. Role in Cyclopalladation

The cyclopalladation of aniline derivatives, including acetylated anilines like N-(2-chlorophenyl)acetamide, shows the utility of 2-chloro-N-cyclopentylacetamide and its derivatives in the synthesis of various complexes. These complexes have potential applications in catalysis and materials science (Mossi, Klaus, & Rys, 1992).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-chloro-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWLIYWNXLKVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363998
Record name 2-chloro-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopentylacetamide

CAS RN

125674-23-9
Record name 2-chloro-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Roberti, F Schipani, G Bagnolini, D Milano… - European Journal of …, 2019 - Elsevier
… Compounds 22 and 37 were obtained from the Boc-protected 1,2,4-triazole-3-thiol intermediates 56 and 64, which were alkylated with 2-chloro-N-cyclopentylacetamide 70l to afford the …
Number of citations: 38 www.sciencedirect.com
MC Joshi, KJ Wicht, D Taylor, R Hunter… - European journal of …, 2013 - Elsevier
A novel series of quinoline triazole amide analogues (38–51) has been synthesized. Analogues 38–44 had a Cl substituent at the 7-position of the quinoline ring, while 45–51 had a CN …
Number of citations: 71 www.sciencedirect.com
CE Toscan, M Rahimi, M Bhadbhade… - Organic & …, 2015 - pubs.rsc.org
… 2-Chloro-N-cyclopentylacetamide (11-6, 200.0 mg, 1.2 mmol), N,N′-ethylenethiourea (5, 326.4 mg, 189.6 mg, 1.9 mmol), acetonitrile (12 mL). Purified by recrystallization (CH 2 Cl 2 …
Number of citations: 14 pubs.rsc.org
Z Jing, J Zhe, W Run, Z Xin'geng, H Yingmei… - Chinese Journal of …, 2022 - sioc-journal.cn
… )methyl)-3,5-dimethylpyridin-4-yl)oxy)-N-cyclopentylacetamide (4b): 4b was prepared according to the general procedure by using compound 3 and 2-chloro-N-cyclopentylacetamide, …
Number of citations: 2 sioc-journal.cn
S Montanari, M Allarà, L Scalvini, M Kostrzewa… - Molecules, 2021 - mdpi.com
In the last years, the connection between the endocannabinoid system (eCS) and neuroprotection has been discovered, and evidence indicates that eCS signaling is involved in the …
Number of citations: 7 www.mdpi.com
S Montanari - 2015 - amsdottorato.unibo.it
In this thesis is described the design and synthesis of potential agents for the treatment of the multifactorial Alzheimer’s disease (AD). Our multi-target approach was to consider …
Number of citations: 4 amsdottorato.unibo.it
C Toscan - 2015 - unsworks.unsw.edu.au
The introduction of multi-agent chemotherapy protocols, has led to 5 year event-free survival rates of more than 85% and 5 year overall survival rates approaching 90%(Pui and Evans, …
Number of citations: 3 unsworks.unsw.edu.au
赵静, 金辄, 王润, 张新庚, 韩英妹, 胡春, 刘晓平… - 有机化学, 2022 - sioc-journal.cn
… )methyl)-3,5-dimethylpyridin-4-yl)oxy)-N-cyclopentylacetamide (4b): 4b was prepared according to the general procedure by using compound 3 and 2-chloro-N-cyclopentylacetamide, …
Number of citations: 2 sioc-journal.cn

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